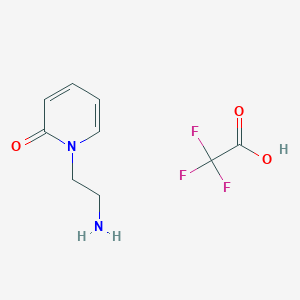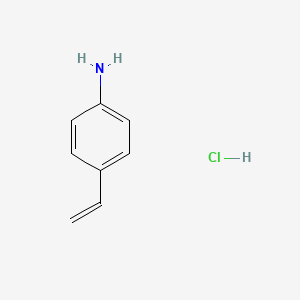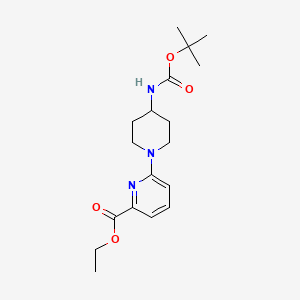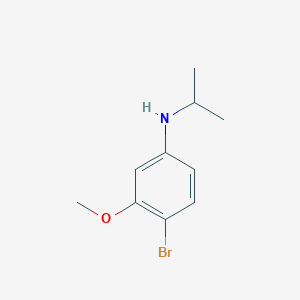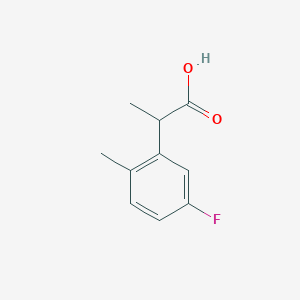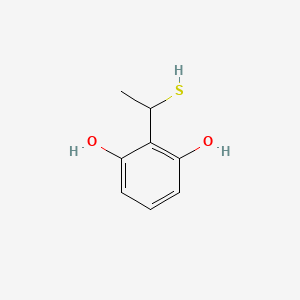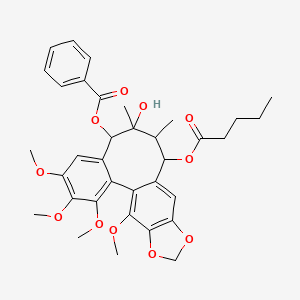
KadsulignanO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadsulignanO is a naturally occurring lignan compound derived from the plant species Kadsura longipedunculata. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KadsulignanO typically involves the extraction of lignans from Kadsura longipedunculata using ultrasonic-assisted ethanol extraction. This method ensures the efficient isolation of the compound while preserving its bioactive properties . The extracted lignans are then purified through chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes using similar ultrasonic-assisted ethanol extraction methods. The scalability of this process allows for the production of significant quantities of this compound for research and commercial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
KadsulignanO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles, including halides and amines, can be used in substitution reactions under appropriate conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: KadsulignanO serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: this compound has shown promise in preclinical studies for its anticancer and antimicrobial activities. It is being investigated for its potential use in developing new therapeutic agents.
Wirkmechanismus
KadsulignanO exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Vergleich Mit ähnlichen Verbindungen
KadsulignanO is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Sesamin: Another lignan with antioxidant and anti-inflammatory properties, commonly found in sesame seeds.
Podophyllotoxin: A lignan with potent anticancer activity, used as a precursor for the synthesis of anticancer drugs like etoposide.
Matairesinol: A lignan with estrogenic activity, found in various plant sources.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C35H40O11 |
|---|---|
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-11-pentanoyloxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate |
InChI |
InChI=1S/C35H40O11/c1-8-9-15-25(36)45-28-19(2)35(3,38)33(46-34(37)20-13-11-10-12-14-20)22-17-23(39-4)29(40-5)31(41-6)27(22)26-21(28)16-24-30(32(26)42-7)44-18-43-24/h10-14,16-17,19,28,33,38H,8-9,15,18H2,1-7H3 |
InChI-Schlüssel |
WMDGKRZYUSLBSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


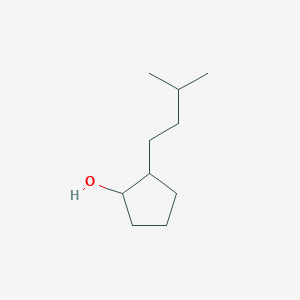

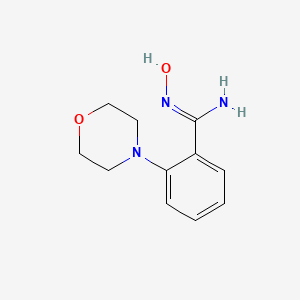
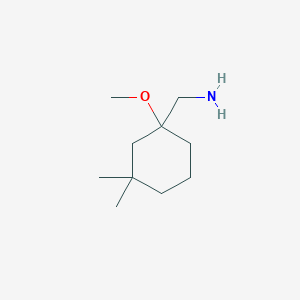
![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)

![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
